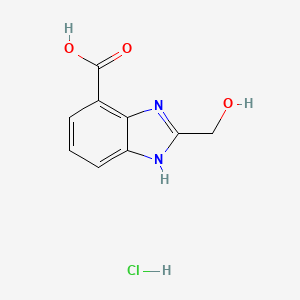
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)acetamide, also known as AZTA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic effects. AZTA belongs to the class of compounds known as 2-arylacetamides, which have shown promise in various biomedical applications. In
Aplicaciones Científicas De Investigación
Metabolic Pathways and Toxicology Studies
A study focused on the metabolic pathways of chloroacetamide herbicides, including similar compounds, in human and rat liver microsomes. It explored how these compounds are processed and their potential carcinogenic pathways, revealing the complex metabolic activation that could lead to DNA-reactive products. This research is crucial for understanding the environmental and health impacts of these herbicides, offering insights into their safety and regulations (Coleman et al., 2000).
Green Chemistry and Synthesis
Research into the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide highlighted the development of novel catalysts for efficient production. This study underscores the importance of environmentally friendly chemical processes, contributing to sustainable industrial practices. The research presented a novel Pd/C catalyst that exhibited high activity, selectivity, and stability for the hydrogenation process, marking a significant advancement in the field of green chemistry (Zhang Qun-feng, 2008).
Molecular Structure and Interaction Studies
A study on the spatial orientations of amide derivatives in anion coordination provided insights into molecular interactions and structures. Understanding these interactions is vital for developing new materials and pharmaceuticals, offering a foundation for innovative chemical engineering and drug design solutions (Kalita & Baruah, 2010).
Enzyme Catalysis and Drug Synthesis
Investigations into chemoselective acetylation using immobilized lipase for synthesizing intermediates for antimalarial drugs represent a significant application in pharmaceuticals. This research contributes to the development of new drug synthesis methodologies, enhancing the efficiency and selectivity of pharmaceutical production processes (Magadum & Yadav, 2018).
Inhibitory Activity and Drug Development
A study on the synthesis of protein tyrosine phosphatase 1B inhibitors, based on 2-(4-methoxyphenyl)ethyl acetamide derivatives, showcases the application of this compound in developing treatments for diabetes. By demonstrating inhibitory activities and correlating them with antidiabetic effects, this research paves the way for novel therapeutic agents (Saxena et al., 2009).
Propiedades
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-25-19-8-6-17(7-9-19)14-21(24)22-15-20(18-10-13-26-16-18)23-11-4-2-3-5-12-23/h6-10,13,16,20H,2-5,11-12,14-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLKXMIYLMNPNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC(C2=CSC=C2)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(benzo[d]thiazol-2-yl)-5-bromo-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2557147.png)
![2-Methyl-4-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2557149.png)
![Ethyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2557150.png)


![4-[(4-Chlorophenyl)sulfonyl]-8-[(4-methylphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2557156.png)
![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2557157.png)

![8-(2,5-Dimethoxyphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2557159.png)
![5-[(4-Chlorophenyl)amino]-3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2557162.png)
![N-[2-[1-[(2,6-dichlorophenyl)methyl]benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2557164.png)

